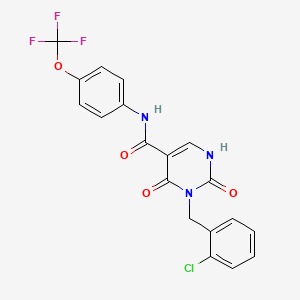

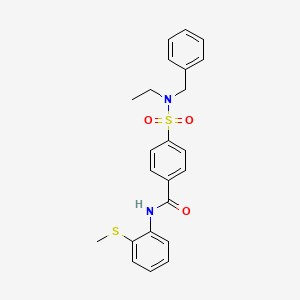

![molecular formula C15H14BrN3O2 B2924058 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide CAS No. 1795492-77-1](/img/structure/B2924058.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide” is a compound that has been studied for its potential in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis

The molecular structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide” is complex. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 .Chemical Reactions Analysis

The chemical reactions involving “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide” are complex and involve several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Pyrroles and Pyridines : N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide can be used as an intermediate in the synthesis of various polysubstituted pyrroles and pyridines, which are important in pharmaceutical and materials chemistry. This process typically involves the use of organometallic compounds and selective reactions to create diverse carbonyl intermediates, useful in pyrrole and pyridine synthesis (Cacchi et al., 2008).

Enantioselective Syntheses : The compound plays a role in the enantioselective synthesis of pyrrole alkaloid natural products. This is particularly important for the production of bioactive compounds, where the control over the stereochemistry of the synthesized molecule is crucial (Trost & Dong, 2007).

Development of Pyrrole-Imidazole Polyamides : It's used in the development of Pyrrole–Imidazole (Py–Im) polyamides. These are DNA-binding molecules with potential applications in gene regulation and as therapeutic agents. Enhancements in the molecular structure of these polyamides can significantly boost their biological activity and cellular uptake, making them more effective (Meier et al., 2012).

Lithiation Studies : The compound is also significant in lithiation studies, which is a critical reaction in organic synthesis. Understanding its reactivity can lead to the development of new synthetic methods for complex molecules (Smith et al., 2013).

Functionalization for Agrochemicals and Materials : It has been studied for functionalization, particularly towards creating new compounds for use in agrochemicals and functional materials. This includes the introduction of amino groups and the conversion to podant-type compounds, demonstrating its versatility in synthetic organic chemistry (Minakata et al., 1992).

Pyrimidino and Pyridino Synthesis : Its derivatives have been utilized in the synthesis of various pyrimidino[5

,4-6,5]-, pyridino[3,2-6,5]- and pyrrolo[3,2-5,6]4H-pyrano-[3,2-c][1]benzopyran-6-one derivatives, which are significant in the development of new pharmaceuticals (Al-Haiza et al., 2003).

Molecular Interactions and Crystal Engineering

DNA Binding and Recognition : It's involved in the development of molecules that bind to DNA in a sequence-specific manner. These molecules can recognize specific DNA sequences, which is critical in gene therapy and molecular biology research (Swalley et al., 1996).

Crystal Engineering : The compound and its derivatives are used in crystal engineering, particularly in forming heterosynthons in pharmaceutical cocrystals. This has implications in drug design and the development of new pharmaceutical formulations (Reddy et al., 2006).

Wirkmechanismus

The compound has been found to exhibit potent kinase activity with an IC50 value of 48.6 nM and could significantly inhibit tumor growth in xenografts of colorectal cancer in vivo . It could target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

Eigenschaften

IUPAC Name |

5-bromo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O2/c16-13-5-4-12(21-13)15(20)18-8-2-9-19-10-6-11-3-1-7-17-14(11)19/h1,3-7,10H,2,8-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDQSLBCGKABCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

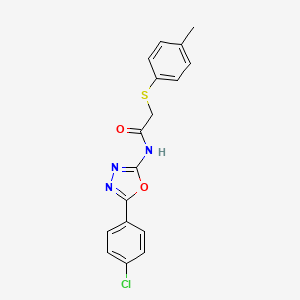

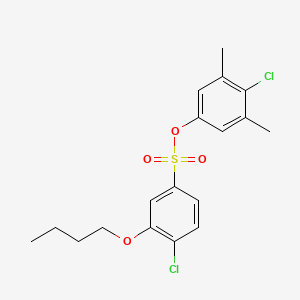

![[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2923978.png)

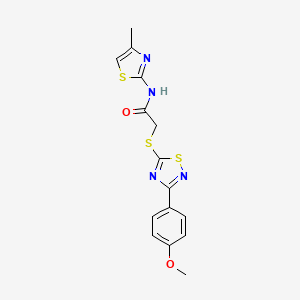

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923979.png)

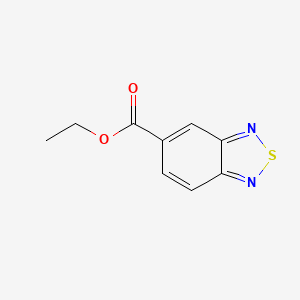

![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)

![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)